1-Benzyl-2,5-diethylpiperazine
Overview
Description
1-Benzyl-2,5-diethylpiperazine, also known as Benzyl Piperazine (BZP), is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . It is typically in liquid form .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 232.37 g/mol . .Scientific Research Applications
Synthesis and Pharmacological Potential
Design and Activity of Serotonin Receptor Ligands : A study highlighted the synthesis of new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to an arylpiperazine, demonstrating interesting binding profiles, particularly for the 5-HT1A serotonin receptor. These compounds showed potential as selective ligands, indicating their utility in developing novel therapeutics targeting serotonergic systems (Siracusa et al., 2008).
Development of Alpha-1-Adrenoceptor Antagonists : Research on the synthesis and biological evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives has been conducted with the goal of discovering compounds with alpha(1)-adrenoceptor blocking properties. These efforts are aimed at contributing to the treatment of conditions such as hypertension and benign prostatic hyperplasia (Betti et al., 2002).
Antipsychotic Potential Evaluation : A study evaluated the binding affinity of selected arylpiperazines to rat dopamine, serotonin, and alpha(1) receptors, identifying compounds with a profile indicative of atypical antipsychotics. This suggests their potential use in treating psychiatric disorders (Tomić et al., 2004).
Structural and Chemical Properties
Crystal Structure Determination : Investigations into the crystal structure of specific benzylpiperazine derivatives have been undertaken to understand their molecular conformation and potential interactions. Such studies are essential for the rational design of drugs with improved efficacy and reduced side effects (Ozbey et al., 2001).
Synthesis Techniques and Applications : Research has also focused on developing efficient synthesis techniques for benzylpiperazine derivatives, demonstrating their applicability in generating a wide range of pharmacologically active compounds. This includes methodologies for creating compounds with potential as glucosidase inhibitors and antioxidants, highlighting the versatility of these structures in medicinal chemistry (Özil et al., 2018).
Safety and Hazards
The safety information for 1-Benzyl-2,5-diethylpiperazine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-2,5-diethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
This compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
It is known that the compound’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and behavior .
Pharmacokinetics
As a synthetic substance, it is likely to be metabolized by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target sites in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonergic and dopaminergic systems. By increasing serotonin concentrations, it can lead to heightened mood and increased sociability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . Additionally, individual factors such as genetics, age, and health status can also influence how the compound is metabolized and its overall effects .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds can undergo reactions at the benzylic position . These reactions can involve enzymes, proteins, and other biomolecules, leading to changes in the biochemical properties of the compound .
Molecular Mechanism
It is known that benzylic compounds can undergo reactions at the benzylic position . These reactions can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-benzyl-2,5-diethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-14-12-17(15(4-2)10-16-14)11-13-8-6-5-7-9-13/h5-9,14-16H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTGPQVLSNVPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1CC2=CC=CC=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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